molecular formula C8H10N2OS B8750727 1-(4-(Methylthio)phenyl)urea CAS No. 59000-17-8

1-(4-(Methylthio)phenyl)urea

Cat. No. B8750727
M. Wt: 182.25 g/mol
InChI Key: NPIVWQBEIBMEOI-UHFFFAOYSA-N
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Patent
US05441984

Procedure details

A solution of 30 g (170 mmol) of 4-(methylmercapto)aniline dissolved in 83 ml of acetic acid and 165 ml of water was heated to 40° C. Once warmed to 40° C. a solution of sodium cyanate (22.2 g; 340 mmol) in 150 ml of water was slowly added. The resulting suspension was stirred for 15 minutes and then allowed to sit for 2 hours. Filtration of the suspension provided 29.98 g of title compound. m.p. 155°-159° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
83 mL
Type
solvent
Reaction Step One
Name
sodium cyanate
Quantity
22.2 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
165 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1.[O-:10][C:11]#[N:12].[Na+]>C(O)(=O)C.O>[CH3:1][S:2][C:3]1[CH:9]=[CH:8][C:6]([NH:7][C:11]([NH2:12])=[O:10])=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CSC1=CC=C(N)C=C1
Name
Quantity
83 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
sodium cyanate
Quantity
22.2 g
Type
reactant
Smiles
[O-]C#N.[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
165 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resulting suspension was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added
WAIT
Type
WAIT
Details
to sit for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
Filtration of the suspension

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CSC1=CC=C(C=C1)NC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 29.98 g
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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